N,N'-bis(4-fluorophenyl)-6-(4-phenylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine N,N'-bis(4-fluorophenyl)-6-(4-phenylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20107408
InChI: InChI=1S/C25H23F2N7/c26-18-6-10-20(11-7-18)28-23-30-24(29-21-12-8-19(27)9-13-21)32-25(31-23)34-16-14-33(15-17-34)22-4-2-1-3-5-22/h1-13H,14-17H2,(H2,28,29,30,31,32)
SMILES:
Molecular Formula: C25H23F2N7
Molecular Weight: 459.5 g/mol

N,N'-bis(4-fluorophenyl)-6-(4-phenylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine

CAS No.:

Cat. No.: VC20107408

Molecular Formula: C25H23F2N7

Molecular Weight: 459.5 g/mol

* For research use only. Not for human or veterinary use.

N,N'-bis(4-fluorophenyl)-6-(4-phenylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine -

Specification

Molecular Formula C25H23F2N7
Molecular Weight 459.5 g/mol
IUPAC Name 2-N,4-N-bis(4-fluorophenyl)-6-(4-phenylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine
Standard InChI InChI=1S/C25H23F2N7/c26-18-6-10-20(11-7-18)28-23-30-24(29-21-12-8-19(27)9-13-21)32-25(31-23)34-16-14-33(15-17-34)22-4-2-1-3-5-22/h1-13H,14-17H2,(H2,28,29,30,31,32)
Standard InChI Key WKLLQULLLHXTPC-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1C2=CC=CC=C2)C3=NC(=NC(=N3)NC4=CC=C(C=C4)F)NC5=CC=C(C=C5)F

Introduction

N,N'-bis(4-fluorophenyl)-6-(4-phenylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine is a complex organic compound featuring a triazine core, which is known for its diverse biological activities. This compound includes two 4-fluorophenyl groups and a 4-phenylpiperazine moiety, contributing to its unique properties. The molecular structure of this compound is characterized by the presence of fluorine, nitrogen, and carbon atoms, which are crucial for its potential applications in pharmaceuticals.

Synthesis Methods

The synthesis of N,N'-bis(4-fluorophenyl)-6-(4-phenylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 4-fluoroaniline with an appropriate triazine derivative. The specific conditions for the reaction, such as temperature and time, are crucial for optimizing the yield and purity of the compound. The use of suitable solvents and catalysts can also influence the efficiency of the synthesis process.

Potential Applications

This compound has significant potential in pharmaceutical applications due to its triazine core and the presence of piperazine and fluorophenyl groups. Triazines are often investigated for their roles in medicinal chemistry because they can interact with various biological targets. The specific biological activities and potential therapeutic uses of N,N'-bis(4-fluorophenyl)-6-(4-phenylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine would require further pharmacological studies to determine its effects on biological receptors or enzymes.

Characterization Techniques

Characterization of N,N'-bis(4-fluorophenyl)-6-(4-phenylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine involves various analytical techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to determine its molecular structure and functional groups. Additionally, melting point determination can provide insights into its physical properties.

Comparison with Similar Compounds

Similar compounds, such as those featuring piperazine or triazine moieties, often exhibit diverse biological activities. For example, compounds like 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione have been studied for their structural and pharmacological properties . These comparisons can help in understanding the potential applications and mechanisms of action of N,N'-bis(4-fluorophenyl)-6-(4-phenylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine.

Table 2: Comparison with Similar Compounds

CompoundKey Features
N,N'-bis(4-fluorophenyl)-6-(4-phenylpiperazin-1-yl)-1,3,5-triazine-2,4-diamineTriazine core, 4-fluorophenyl, 4-phenylpiperazine groups
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thionePiperazine, triazole core, bromophenyl, chlorophenyl, methoxyphenyl groups
Biphenyl-4-yl-[4-(4-fluoro-phenyl)-piperazin-1-yl]-methanonePiperazine, fluorophenyl, biphenyl groups

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